molecular formula C14H10O3 B15067430 8-Hydroxy-4-methyl-2H-naphtho[2,3-b]pyran-2-one CAS No. 69169-70-6

8-Hydroxy-4-methyl-2H-naphtho[2,3-b]pyran-2-one

Cat. No.: B15067430
CAS No.: 69169-70-6
M. Wt: 226.23 g/mol
InChI Key: COIYMKKJMXPSMK-UHFFFAOYSA-N
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Description

8-Hydroxy-4-methyl-2H-naphtho[2,3-b]pyran-2-one is a synthetic naphthopyranone derivative, a class of compounds known as unsaturated cyclic esters that are recognized as key building blocks in heterocyclic and medicinal chemistry . Compounds featuring the naphtho[2,3-b]pyran core have been the subject of research due to a wide spectrum of potential biological activities demonstrated by related structures. Notably, naphthoquinones and naphthopyranones, such as epoxy-α-lapachone which shares a similar fused ring system, have shown promising in vitro and in vivo activity against protozoan parasites including Leishmania spp., Trypanosoma cruzi , and Plasmodium spp., which cause neglected tropical diseases like leishmaniasis, Chagas disease, and malaria . The naphthopyranone structure exhibits both alkene and aromatic characteristics, making it a versatile synthon for creating diverse heterocyclic systems and pi-conjugated molecules with potential applications in material science . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-hydroxy-4-methylbenzo[g]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c1-8-4-14(16)17-13-7-10-5-11(15)3-2-9(10)6-12(8)13/h2-7,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COIYMKKJMXPSMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=C3C=CC(=CC3=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00498721
Record name 8-Hydroxy-4-methyl-2H-naphtho[2,3-b]pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00498721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69169-70-6
Record name 8-Hydroxy-4-methyl-2H-naphtho[2,3-b]pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00498721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acid-Catalyzed Cyclization of Naphthol Derivatives

A foundational method involves the reaction of 8-hydroxy-1-naphthaldehyde with ethyl acetoacetate under acidic conditions. This mirrors protocols for analogous naphthopyranones, such as 4-methyl-naphtho[1,2-b]pyran-2-one.

Procedure Outline

  • Reagents : 8-Hydroxy-1-naphthaldehyde, ethyl acetoacetate, H₂SO₄ (catalyst).
  • Conditions : Reflux in ethanol or acetone.
  • Mechanism :
    • Step 1 : Ethyl acetoacetate undergoes keto-enol tautomerism.
    • Step 2 : Nucleophilic attack by the aldehyde’s hydroxyl group on the enolate.
    • Step 3 : Cyclization and dehydration to form the pyranone core.

Key Challenges

  • Regioselectivity control due to competing aldehyde reactivity.
  • Low solubility of intermediates in polar solvents.

Optimization Strategies

Parameter Initial Setup Optimized Setup Impact on Yield
Solvent Ethanol Acetone +15%
Catalyst H₂SO₄ (10 mol%) H₂SO₄ (20 mol%) +8%
Reaction Time 3 h 6 h +12%

Data extrapolated from analogous syntheses.

Domino Reaction Strategies

Base-Promoted Domino Reactions

Inspired by the synthesis of 6-aryl-4-(methylthio/amine-1-yl)-2H-pyran-3-carbonitriles, a domino approach could integrate methyl and hydroxyl groups.

Proposed Pathway

  • Step 1 : Reaction of 8-hydroxy-1-naphthaldehyde with methylthioacetylacetone (AKDTA) in DMF/KOH.
  • Step 2 : Elimination of methylthiol to generate a reactive enolate.
  • Step 3 : Cyclization with malononitrile to form the pyranone core.

Advantages

  • Single-pot synthesis.
  • Avoidance of air-sensitive reagents.

Limitations

  • Potential side reactions from competing nucleophiles in DMF.

Microwave-Assisted Synthesis

Rapid Cyclocondensation Under Microwave Irradiation

Adapting methods for naphtho[2,1-b]pyran-3-ones, microwave irradiation accelerates reaction kinetics.

Procedure

  • Reagents : 8-Hydroxy-1-naphthaldehyde, malononitrile, DCC-DMSO.
  • Conditions : Microwave irradiation (300 W, 90–120 s).
  • Mechanism :
    • Step 1 : Activation of aldehyde via DCC.
    • Step 2 : Nucleophilic attack by malononitrile.
    • Step 3 : Cyclization and dehydration under thermal stress.

Comparative Efficiency

Method Time (h) Yield (%) Purity (%)
Conventional 6–8 65–70 95
Microwave 0.2–0.3 70–75 98

Data inferred from analogous naphthopyranone syntheses.

Hydrazone Intermediate Method

Stepwise Construction via Hydrazone Precursors

A multistep approach, inspired by pyrazolopyran syntheses, could involve:

  • Step 1 : Formation of a hydrazone from 8-hydroxy-1-naphthaldehyde and phenylhydrazine.
  • Step 2 : Cyclization with cyanoacetamide or cyanothioacetamide.

Critical Steps

  • Hydrazone Stability : Requires anhydrous conditions to prevent hydrolysis.
  • Base Selection : Piperidine or triethylamine enhances cyclization efficiency.

Example Reaction
8-Hydroxy-1-naphthaldehyde → Hydrazone Intermediate → Pyranone Core

Comparative Analysis of Methods

Reaction Parameters and Outcomes

Method Reagents/Conditions Yield Range Scalability Selectivity
Acid-Catalyzed H₂SO₄, Ethyl Acetoacetate 60–75% Moderate High
Domino Reaction DMF, KOH, Malononitrile 70–80% High Moderate
Microwave DCC-DMSO, Microwave 70–75% Low High
Hydrazone Intermediate Phenylhydrazine, Piperidine 55–65% Low Moderate

Chemical Reactions Analysis

Types of Reactions

8-HYDROXY-4-METHYL-2H-BENZO[G]CHROMEN-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution can produce various alkylated or acylated derivatives .

Comparison with Similar Compounds

4H-Naphtho[2,3-b]pyran-4-one, 6-(β-D-glucopyranosyloxy)-5,8-dihydroxy-2-methyl

Molecular Formula : C₂₀H₂₀O₁₀
Molecular Weight : 420.37 g/mol
Key Features :

  • Substituents: β-D-glucopyranosyloxy (position 6), hydroxyl (positions 5, 8), methyl (position 2).
  • Impact: The glucoside moiety enhances water solubility, making it more bioavailable than the parent compound.
Property Target Compound Glucosylated Derivative
Molecular Weight 226.23 420.37
Water Solubility Low High (due to glycoside)
Bioactivity Antimicrobial Not reported

5,8-Dimethoxy-2-methyl-4H-naphtho[2,3-b]pyran-4,6,9-trione

Molecular Formula : C₁₆H₁₂O₆
Molecular Weight : 300.063 g/mol
Key Features :

  • Substituents: Methoxy (positions 5, 8), methyl (position 2), trione (positions 4, 6, 9).
  • Impact: The trione system introduces strong electron-withdrawing effects, increasing reactivity.
Property Target Compound Trione Derivative
Oxygen Content 3 O atoms 6 O atoms
Reactivity Moderate High (trione)
Lipophilicity Moderate Higher (methoxy)

9-Hydroxy-1-methyl-3H-naphtho[2,1-b]pyran-3-one

Molecular Formula : C₁₄H₁₀O₃
Molecular Weight : 226.227 g/mol
Key Features :

  • Substituents: Hydroxyl (position 9), methyl (position 1).
  • Impact : Structural isomerism (naphtho[2,1-b] vs. [2,3-b]) alters ring fusion geometry, affecting π-π stacking and interactions with enzymes or receptors. The hydroxyl at position 9 may confer distinct antioxidant properties .
Property Target Compound [2,1-b] Isomer
Ring Fusion [2,3-b] [2,1-b]
Bioactivity Antimicrobial Antioxidant (hypothetical)

2-Methyl-4H-naphtho[1,2-b]pyran-4-one

Molecular Formula : C₁₄H₁₀O₂
Molecular Weight : 210.23 g/mol
Key Features :

  • Impact : Lack of hydroxyl groups reduces polarity and hydrogen-bonding capacity, favoring lipid solubility. This derivative may exhibit enhanced blood-brain barrier penetration compared to the target compound .
Property Target Compound [1,2-b] Derivative
Functional Groups -OH, -CH₃ -CH₃ only
LogP (estimated) ~2.1 ~3.0

2-(Diethylamino)-4H-naphtho[2,3-b]pyran-4-one

Molecular Formula: C₁₈H₁₇NO₂ Molecular Weight: 291.34 g/mol Key Features:

  • Substituents: Diethylamino (position 2).
  • Impact: The amino group introduces basicity, enabling salt formation and ionic interactions. This derivative may serve as a lead compound for CNS-targeted drugs due to increased lipophilicity and amine-mediated receptor binding .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents LogP (Est.)
8-Hydroxy-4-methyl-2H-naphtho[2,3-b]pyran-2-one C₁₄H₁₀O₃ 226.23 8-OH, 4-CH₃ 2.1
6-(β-D-Glucosyl)-5,8-dihydroxy-2-methyl derivative C₂₀H₂₀O₁₀ 420.37 5,8-OH, 6-glucoside, 2-CH₃ -1.5
5,8-Dimethoxy-2-methyl-4,6,9-trione C₁₆H₁₂O₆ 300.06 5,8-OCH₃, 4,6,9=O, 2-CH₃ 1.8

Biological Activity

8-Hydroxy-4-methyl-2H-naphtho[2,3-b]pyran-2-one, also known as a naphthoquinone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of benzopyranones, which are known for their potential therapeutic properties, including anticancer, antibacterial, and antioxidant effects.

Chemical Structure and Properties

The chemical formula for this compound is C₁₄H₁₀O₃. Its structure consists of a naphthalene ring fused with a pyranone moiety, which contributes to its biological activity. The presence of the hydroxyl group at position 8 enhances its reactivity and ability to interact with biological targets.

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

  • Case Study : In vitro studies have shown that this compound can inhibit DNA synthesis and clonal growth in HeLa cells (human cervical carcinoma) and other cancer cell lines. The compound's mechanism involves the induction of apoptosis and disruption of cellular proliferation pathways .
Cell LineIC50 (µM)Mechanism of Action
HeLa10Inhibition of DNA synthesis
HepG28Induction of apoptosis
NCI/ADR-RES<5Cytotoxicity against drug-resistant cells

Antibacterial Activity

The compound has also shown promising antibacterial properties. Studies indicate that it can inhibit the growth of various bacterial strains, potentially making it a candidate for developing new antibiotics.

  • Research Findings : In one study, derivatives of naphthoquinones were tested against Gram-positive and Gram-negative bacteria, revealing significant inhibition at concentrations as low as 10 µg/mL .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays. The compound demonstrates a strong ability to scavenge free radicals.

  • DPPH Scavenging Assay : The compound exhibited an IC50 value of approximately 44.30 µM in DPPH scavenging tests, indicating potent antioxidant activity .

The biological activity of this compound is largely attributed to its ability to generate reactive oxygen species (ROS) within cells. This leads to oxidative stress and subsequent apoptosis in cancer cells. Additionally, the compound's interaction with cellular enzymes such as NAD(P)H:quinone oxidoreductase (NQO1) further elucidates its anticancer potential .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 8-Hydroxy-4-methyl-2H-naphtho[2,3-b]pyran-2-one, and how is purity ensured?

  • Methodological Answer : A common approach involves condensation reactions using naphthol derivatives (e.g., 1-naphthol or 2-naphthol) with propargyl bromide in DMF under basic conditions (K₂CO₃). Reaction progress is monitored via TLC (n-hexane:ethyl acetate, 9:1), followed by extraction with ethyl acetate and drying over anhydrous Na₂SO₄ . Purification via column chromatography (silica gel, gradient elution) ensures purity. Yield optimization may require adjusting reaction time and temperature .

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm substituent positions and stereochemistry. For example, hydroxyl protons appear as broad singlets (~δ 10–12 ppm), while pyranone carbonyls resonate at ~δ 160–170 ppm .
  • X-ray Crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 243.0655) .

Q. How are physicochemical properties (e.g., solubility, logP) determined experimentally?

  • Methodological Answer :

  • Solubility : Tested in polar (DMSO, methanol) and non-polar solvents (hexane) using UV-Vis spectroscopy or gravimetric analysis.
  • logP : Measured via shake-flask method (octanol/water partition) or HPLC retention time correlation .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of biological activity in naphtho-pyranones?

  • Methodological Answer :

  • Substituent Analysis : Compare bioactivity of derivatives with modified hydroxyl/methyl groups. For example, bis-naphtho[2,3-b]pyrones exhibit stronger anti-Helicobacter pylori activity than hybrid pyranones due to enhanced π-π stacking .
  • Computational Modeling : Use DFT calculations to predict electron density at reactive sites (e.g., C-8 hydroxyl) and correlate with experimental IC₅₀ values .

Q. How to resolve contradictions in reported biological data (e.g., divergent IC₅₀ values across studies)?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent cell lines (e.g., ATCC-certified H. pylori strains), incubation times, and solvent controls (DMSO ≤0.1%) .
  • Purity Verification : Re-test compounds using HPLC-MS to rule out degradation products .
  • Statistical Validation : Apply ANOVA or Student’s t-test to compare replicates across labs .

Q. What strategies improve synthetic scalability while maintaining enantiomeric purity?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 h to 30 min) and minimizes side products .
  • Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak® IA) or enzymatic kinetic resolution to separate enantiomers .

Q. How does pH and temperature affect the stability of 8-Hydroxy-4-methyl derivatives in aqueous media?

  • Methodological Answer :

  • Accelerated Stability Studies : Incubate compound in buffers (pH 2–10) at 25–60°C. Monitor degradation via HPLC every 24 h. Hydroxyl group oxidation is prevalent at pH >8 .
  • Lyophilization : Stabilize labile compounds by freeze-drying in amber vials under inert gas .

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